molecular formula C14H11NO2 B2827720 4-formyl-N-phenylbenzamide CAS No. 179057-23-9

4-formyl-N-phenylbenzamide

Cat. No.: B2827720
CAS No.: 179057-23-9
M. Wt: 225.247
InChI Key: RZNRQVIXISJXTK-UHFFFAOYSA-N
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Description

4-Formyl-N-phenylbenzamide is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a formyl group (-CHO) attached to the benzene ring and an amide group (-CONH-) linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-carboxybenzaldehyde with aniline in the presence of coupling agents such as N-ethyl-N,N-diisopropylamine and isobutyl chloroformate in dichloromethane at low temperatures (around 5°C) followed by room temperature conditions . Another method involves the use of fluorosulfonyl fluoride and N-ethyl-N,N-diisopropylamine in acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: 4-Carboxy-N-phenylbenzamide.

    Reduction: 4-Hydroxymethyl-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic acid: Similar structure but lacks the amide group.

    N-Phenylbenzamide: Lacks the formyl group.

    4-Aminobenzamide: Contains an amino group instead of a formyl group.

Uniqueness

4-Formyl-N-phenylbenzamide is unique due to the presence of both the formyl and amide groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

4-formyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNRQVIXISJXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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